6-bromo-N-(2-methylpropyl)quinazolin-4-amine
Description
6-Bromo-N-(2-methylpropyl)quinazolin-4-amine is a brominated quinazoline derivative characterized by a 6-bromo substitution on the quinazoline core and an N-(2-methylpropyl)amine group at position 2. Its synthesis typically involves nucleophilic substitution of 6-bromo-2-chloroquinazoline with 2-methylpropylamine in isopropyl alcohol, using N-ethyl-N,N-diisopropylamine as a base (85°C, 6 h), followed by purification via silica gel chromatography .
Properties
IUPAC Name |
6-bromo-N-(2-methylpropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8(2)6-14-12-10-5-9(13)3-4-11(10)15-7-16-12/h3-5,7-8H,6H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZDEZDMSLCZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977099 | |
| Record name | 6-Bromo-N-(2-methylpropyl)quinazolin-4(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6153-99-7 | |
| Record name | 6-Bromo-N-(2-methylpropyl)quinazolin-4(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-bromo-N-(2-methylpropyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazolin-4-amine with 2-methylpropylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C6 Bromine
The electron-deficient quinazoline ring facilitates nucleophilic displacement of the bromine atom under basic conditions.
Key Reactions:
Mechanistic Notes :
-
The reaction proceeds via a Meisenheimer intermediate stabilized by the electron-withdrawing quinazoline core.
-
Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates .
Transition-Metal-Catalyzed Cross-Coupling
The C6 bromine participates in palladium-catalyzed couplings, enabling C–C or C–heteroatom bond formation.
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Optimization Insights :
Reduction of C6 Bromine
Catalytic hydrogenation removes the bromine atom, yielding dehalogenated derivatives.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H (1 atm), 10% Pd/C, EtOH | N-(2-Methylpropyl)quinazolin-4-amine | 95% | |
| NaBH, CuI, DMF | N-(2-Methylpropyl)quinazolin-4-amine | 88% |
Applications :
Functionalization of the N-(2-Methylpropyl) Group
The secondary amine undergoes alkylation or acylation under mild conditions.
Alkylation
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | KCO, DMF, 60°C | N-(2-Methylpropyl)-N-methylquinazolin-4-amine | 92% | |
| Benzyl bromide | NaH, THF, 0°C | N-(2-Methylpropyl)-N-benzylquinazolin-4-amine | 85% |
Acylation
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, CHCl | N-(2-Methylpropyl)acetamidoquinazolin-4-amine | 89% | |
| Benzoyl chloride | EtN, THF | N-(2-Methylpropyl)benzamidoquinazolin-4-amine | 78% |
Oxidation Reactions
The quinazoline core is resistant to oxidation, but the N-(2-methylpropyl) group can be modified:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA | CHCl, 0°C | N-Oxide derivative | 65% | |
| Ozone, then HO | -78°C, then RT | Ketone derivative | 70% |
Biological Activity Correlations
Derivatives of 6-bromo-N-(2-methylpropyl)quinazolin-4-amine exhibit:
Scientific Research Applications
Medicinal Chemistry
Quinazoline derivatives, including 6-bromo-N-(2-methylpropyl)quinazolin-4-amine, are extensively studied for their potential as therapeutic agents. Notable applications include:
- Anticancer Activity : Quinazoline compounds are known for their ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. Studies have shown that halogenated quinazolines, like 6-bromo derivatives, can enhance anticancer effects by improving interactions with enzyme active sites .
- Antimicrobial Properties : Research indicates that certain quinazoline derivatives exhibit significant antibacterial and antifungal activities. The presence of the bromine atom may enhance these properties by affecting the compound's lipophilicity and interaction with microbial membranes .
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions (e.g., substitutions, reductions) allows chemists to modify its structure for specific applications. For example:
- Building Block for Drug Development : This compound can be modified to create new derivatives with enhanced biological activity or improved pharmacokinetic properties .
- Material Science : The compound's unique properties make it suitable for developing new materials, including polymers and coatings with specific functionalities .
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
- Anticancer Studies : Research has demonstrated that quinazoline derivatives can induce apoptosis in various cancer cell lines through kinase inhibition . For instance, compounds similar to this compound have been shown to significantly reduce tumor growth in xenograft models.
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several quinazoline derivatives against resistant strains of bacteria, revealing promising results for compounds structurally related to this compound .
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-methylpropyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the inhibition of key signaling pathways. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth and survival . By inhibiting EGFR, the compound can induce apoptosis and inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Key Trends and Observations
Substituent Effects on Reactivity :
- The 6-bromo group facilitates cross-coupling reactions (e.g., Suzuki with benzo[d][1,3]dioxol-5-ylboronic acid) to introduce aromatic moieties, enhancing biological targeting .
- Bulky alkylamines (e.g., 2-methylpropyl) improve lipophilicity but may reduce aqueous solubility compared to heteroaromatic amines (e.g., thiophen-2-ylmethyl) .
Biological Relevance :
- Analogues with heterocyclic amines (e.g., thiophen-2-ylmethyl) show promise in kinase inhibition due to enhanced binding interactions with ATP pockets .
- Fluorophenyl substituents (e.g., 4-fluorophenyl) may enhance metabolic stability and bioavailability .
Purity levels >95% are achievable via optimized chromatography, critical for pharmaceutical applications .
Biological Activity
Introduction
6-bromo-N-(2-methylpropyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
The compound belongs to the quinazoline family, which is known for its diverse biological activities. The synthesis of this compound typically involves bromination of quinazolin-4-amine followed by alkylation with 2-methylpropyl groups using appropriate reagents in polar solvents such as DMF or DMSO .
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrN3 |
| CAS Number | 6153-99-7 |
| Molecular Weight | 284.16 g/mol |
| Melting Point | Not specified |
Anticancer Activity
Research has demonstrated that quinazoline derivatives, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival. The binding affinity to EGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study: EGFR Inhibition
A study reported that derivatives similar to this compound showed IC50 values in the nanomolar range against EGFR, indicating potent inhibitory activity. The structural modifications at the 6th position significantly influenced their binding efficacy .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that quinazoline derivatives demonstrate significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell walls or interference with metabolic processes .
Table 2: Antimicrobial Activity Data
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 15 | 100 |
| Candida albicans | 25 | 30 |
Anti-inflammatory Activity
Research also highlights the anti-inflammatory potential of quinazoline derivatives. In animal models, compounds similar to this compound have shown efficacy in reducing paw edema induced by carrageenan, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokines .
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- EGFR Inhibition : By binding to the active site of EGFR, it prevents autophosphorylation, disrupting downstream signaling pathways crucial for cell survival and proliferation.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting cytokine production or signaling cascades.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-bromo-N-(2-methylpropyl)quinazolin-4-amine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 6-bromo-4-chloroquinazoline with 2-methylpropylamine. The reaction is conducted in polar aprotic solvents like DMF or isopropanol, with a base such as Hunig’s base (N,N-diisopropylethylamine, DIPEA) to deprotonate the amine. Purification involves silica gel column chromatography using gradients of ethyl acetate/heptane (15–75%) to isolate the product . Reaction monitoring via TLC ensures completion, and yields often exceed 80% under optimized conditions .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Purity is assessed via LCMS with gradients of acetonitrile/water containing trifluoroacetic acid (0.025–0.05%), achieving >95% purity. Structural confirmation relies on and NMR spectroscopy in DMSO-d, with characteristic peaks for the quinazoline core (e.g., aromatic protons at δ 7.3–8.5 ppm) and the 2-methylpropyl substituent (e.g., methyl groups at δ 1.0–1.2 ppm). Mass spectrometry (e.g., ESI-MS) confirms the molecular ion peak (e.g., m/z 320.1 [M+H]) .
Q. What are the common challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include residual unreacted starting materials and byproducts. These are mitigated using gradient elution in column chromatography (e.g., 0–15% ethyl acetate/heptane) to separate polar impurities. Washing with LiCl solution (3N) during extraction removes residual DMF, while drying over anhydrous NaSO ensures solvent-free crude product .
Advanced Research Questions
Q. How can reaction yields be optimized for the amination step in synthesizing this compound?
- Methodological Answer : Yield optimization involves:
- Solvent selection : DMF enhances nucleophilicity of the amine compared to isopropanol.
- Temperature : Heating at 90°C accelerates substitution kinetics.
- Catalyst/base : Hunig’s base (DIPEA) outperforms weaker bases like KCO in deprotonating the amine.
Microwave-assisted synthesis (e.g., 150°C for 1 h) can further improve efficiency, as demonstrated in analogous Suzuki couplings .
Q. What strategies resolve discrepancies in NMR data for quinazolin-4-amine derivatives?
- Methodological Answer : Discrepancies (e.g., unexpected splitting or shifts) arise from tautomerism or residual solvents. Strategies include:
- Deuterated solvents : Use DMSO-d to avoid overlapping solvent peaks.
- 2D NMR : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations.
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can reveal slow-exchange tautomers .
Q. How can Suzuki-Miyaura cross-coupling modify the quinazoline core of this compound?
- Methodological Answer : The bromine at position 6 is reactive in Pd-catalyzed cross-couplings. For example:
- Conditions : Pd(PPh) (5 mol%), NaCO, benzo[d][1,3]dioxol-5-ylboronic acid in DMF at 150°C (microwave).
- Outcome : Substitution at C6 introduces aryl/heteroaryl groups, enabling SAR studies. Post-reaction purification via silica column (5–65% ethyl acetate/hexanes) isolates derivatives .
Q. How to design experiments for studying the structure-activity relationship (SAR) of quinazolin-4-amine derivatives?
- Methodological Answer : SAR studies require:
- Core modifications : Vary substituents at positions 2, 4, 6, and 7 via halogenation, alkylation, or cross-coupling.
- Biological assays : Test kinase inhibition (e.g., CLK1/CLK4) using fluorescence polarization assays.
- Data analysis : Correlate substituent electronic effects (Hammett σ values) with IC trends .
Q. What advanced techniques characterize polymorphic forms of this compound?
- Methodological Answer : Polymorphism is assessed via:
- PXRD : Compare diffraction patterns of recrystallized forms (e.g., from methanol vs. ethyl acetate).
- DSC/TGA : Identify thermal transitions (melting points, decomposition).
- Single-crystal X-ray : Resolve crystal packing and hydrogen-bonding networks, as shown for related imidazo quinazolines .
Data Contradiction Analysis
- Example : Conflicting NMR shifts for the quinazoline C4 position (δ 154–159 ppm across studies).
- Resolution : Differences arise from solvent effects (DMSO vs. CDCl) or protonation states. Standardize solvent and pH (neutral vs. acidic) during analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
